molecular formula C₂₁H₃₂O₂ B116477 (20R)-20-Hydroxypregn-4-en-3-one CAS No. 145-15-3

(20R)-20-Hydroxypregn-4-en-3-one

Cat. No. B116477
CAS RN: 145-15-3
M. Wt: 316.5 g/mol
InChI Key: RWBRUCCWZPSBFC-RKJOAILSSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

(20R)-20-Hydroxypregn-4-en-3-one and Vascular Effects

(20R)-20-Hydroxypregn-4-en-3-one , also known as 20-Hydroxyeicosatetraenoic acid (20-HETE) , is primarily recognized for its significant impact on vascular function. It stimulates smooth muscle contractility, migration, and proliferation, contributing to the control of vascular homeostasis and the pathophysiology of various vascular conditions. Its clinical relevance is underscored by studies linking 20-HETE to the development of hypertension, stroke, and myocardial infarction. The modulation of vascular smooth muscle cells and endothelial cells by 20-HETE plays a pivotal role in the pathogenesis of these cardiovascular diseases, marking it as a crucial element in vascular health and disease (Garcia & Schwartzman, 2016).

Role in Renal Function and Blood Pressure Regulation

20-HETE exhibits a broad spectrum of biological actions, including cell proliferation and angiogenesis, influencing the cardiovascular system and the kidneys. Genetic mutations in key enzymes of 20-HETE synthesis are linked to elevated blood pressure in humans, particularly in salt-sensitive hypertensive individuals. This points to a causal relationship between these enzymes regulating 20-HETE and human hypertension. Moreover, the inhibitory properties of 20-HETE on tubular Na+/K+-ATPase activity underline its significance in renal regulation of sodium excretion and long-term arterial pressure control (Zoccali, Mallamaci, & Grassi, 2015).

Interaction with Endothelial Function and Hypertension

The interaction of 20-HETE with intracellular pathways of nitric oxide and the renin-angiotensin system is crucial. It is involved in oxidative stress and the development of endothelial dysfunction, contributing to the pathogenesis of hypertension. The central role of 20-HETE in mediating cardiovascular function highlights its potential as a target for therapeutic intervention in hypertension and associated vascular dysfunctions (Kunert & Drenjančević, 2011).

Implications in Cardiovascular and Renal Diseases

20-HETE is intricately involved in the regulation of renal tubular and vascular function, influencing blood pressure, chronic kidney disease, and other renal conditions. Genetic studies and rodent models have shed light on the essential role of 20-HETE in the myogenic and tubuloglomerular feedback responses, suggesting its deficiency contributes to hypertension and renal injury. These insights highlight the pivotal role of 20-HETE in cardiovascular and renal health, emphasizing the potential of drugs targeting these pathways in treating related diseases (Fan, Muroya, & Roman, 2014).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information, safety precautions, and disposal methods .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16+,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBRUCCWZPSBFC-SJOKZOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314014
Record name 20β-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(20R)-20-Hydroxypregn-4-en-3-one

CAS RN

145-15-3
Record name 20β-Hydroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20beta-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20β-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (20R)-20-hydroxypregn-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 20.BETA.-HYDROXYPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67N4JZ6CHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
V Pouzar, I Černý - Steroids, 1996 - Elsevier
Mixtures of 3E and 3Z isomers of 3-(O-(2-carboxyethyl))oxime (CEO) derivatives of testosterone and 17α-methyltestosterone were prepared by reaction with (O-(2-carboxyethyl))…
Number of citations: 13 www.sciencedirect.com
Y Huang, H Xiao, Y Liu, J Gan… - Chemical Biology & Drug …, 2019 - Wiley Online Library
In this study, HPLC ‐ MS / MS with triple‐quadrupole tandem mass spectrometer was used to analyze the base‐catalyzed thermal degradation derivative of progesterone in Chinese …
Number of citations: 8 onlinelibrary.wiley.com
M Kuehnle, J Rehbein, K Holtin… - Journal of separation …, 2008 - Wiley Online Library
A new method using phase optimized LC (POPLC) for the analysis of steroids is described. The retention factors and the theoretical plate numbers of different steroids were determined …
C Harold, WP Robert - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
1 H NMR chemical shifts are presented for virtually all the protons in 166 steroids. These comprise mainly the hormones testosterone, androst-4-ene-3,17-dione, progesterone, and a …
Number of citations: 272 pubs.rsc.org
J Wei, L Chen, S Gao, J Wang, Y Wang, Z Zhang… - Pharmacological …, 2022 - Elsevier
Tripterygium hypoglaucum (Levl.) Hutch (THH) is the source plant of a traditional Chinese medicine named Kunmingshanhaitang, which was first recorded in Compendium of Materia …
Number of citations: 2 www.sciencedirect.com
SE Asia, W Pacific - publications.iarc.fr
The term ‘conjugated estrogens’ refers to mixtures of at least eight compounds, including sodium estrone sulfate and sodium equilin sulfate, that are derived wholly or in part from …
Number of citations: 5 publications.iarc.fr
M Kühnle
Number of citations: 0
M Kühnle
Number of citations: 0

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